molecular formula C14H18ClNOS B4136265 (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride

(2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride

Cat. No. B4136265
M. Wt: 283.8 g/mol
InChI Key: JMKWYXZDRSZQKF-UHFFFAOYSA-N
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Description

(2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as ETMA HCl, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a white crystalline powder and is soluble in water, ethanol, and acetone. ETMA HCl is a derivative of benzylamine and thienylmethylamine, which are both organic compounds.

Mechanism of Action

The mechanism of action of (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl is not fully understood. However, studies have shown that the compound interacts with various receptors in the body, including the serotonin and dopamine receptors. (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
(2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has been shown to have various biochemical and physiological effects on the body. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

(2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl is also soluble in water and other common solvents, making it easy to work with in experiments. However, the compound has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several possible future directions for research on (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl. One area of interest is the development of (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl, which could lead to the development of new drugs that target similar pathways. Additionally, research could be conducted to optimize the synthesis of (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl and improve its bioavailability and safety profile.

Scientific Research Applications

(2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has shown potential in scientific research as a therapeutic agent for various diseases. Studies have shown that (2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride HCl has anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS.ClH/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKWYXZDRSZQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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